molecular formula C12H13ClN2O B12939889 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole CAS No. 40224-91-7

5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole

Cat. No.: B12939889
CAS No.: 40224-91-7
M. Wt: 236.70 g/mol
InChI Key: IQRPFEOJKBFMEM-UHFFFAOYSA-N
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Description

5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole is a chemical compound of significant interest in medicinal chemistry and pharmacological research, designed for laboratory investigation purposes. This molecule features an imidazole heterocycle, a privileged scaffold in drug discovery, substituted with a (4-chloro-3,5-dimethylphenoxy)methyl group. The imidazole ring is a fundamental building block in numerous biologically active compounds and approved therapeutics, known for its wide range of potential biological activities . Its derivatives are extensively documented to exhibit antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral properties, among others . The specific presence of the chlorodimethylphenoxy moiety may suggest potential for targeting various enzymes or receptors, often explored in the development of enzyme inhibitors or receptor modulators. This compound is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a synthetic intermediate for further chemical elaboration. It is supplied For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

40224-91-7

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-imidazole

InChI

InChI=1S/C12H13ClN2O/c1-8-3-11(4-9(2)12(8)13)16-6-10-5-14-7-15-10/h3-5,7H,6H2,1-2H3,(H,14,15)

InChI Key

IQRPFEOJKBFMEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=CN=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole typically involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate imidazole derivative. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Name Core Structure Key Substituents Biological Activity Key Reference
Target Compound Imidazole 4-Chloro-3,5-dimethylphenoxymethyl Under investigation -
CX1 Imidazole 4-Chloro-3,5-dimethylphenoxyhexyl Antiparasitic (EC₅₀ = 1.2 µM)
602-UC Acetic Acid 4-Chloro-3,5-dimethylphenoxy Synthetic auxin agonist
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole Imidazole 4-Chlorophenyl, diphenyl Antimicrobial
Compound 27 Benzoic Acid Sulfonamide-phenoxy MCL-1/BCL inhibitor

Research Findings and Implications

  • Antiparasitic Activity : The hexyl chain in CX1 improves lipophilicity, enhancing traversal through parasitic membranes compared to the target compound’s methyl group .
  • Agrochemical Potential: The acetic acid moiety in 602-UC highlights the importance of carboxylic acid groups in plant hormone mimicry, a niche distinct from imidazole-based drug design .
  • Anticancer Applications : Sulfonamide linkers (e.g., Compound 27) demonstrate superior protein-binding kinetics, suggesting that hybridizing imidazole cores with sulfonamides could optimize anticancer activity .

Biological Activity

5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1H-imidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a phenoxy group that contains chlorine and methyl groups. This unique structure is hypothesized to contribute to its biological properties.

Biological Activity Overview

Research indicates that imidazole derivatives often exhibit a range of biological activities including:

  • Antibacterial
  • Antifungal
  • Antiviral
  • Anti-inflammatory
  • Antitumor

The specific compound this compound is expected to exhibit similar properties due to its structural characteristics.

Comparative Analysis with Related Compounds

To better understand the potential efficacy of this compound, it is useful to compare it with structurally similar compounds known for their biological activities.

Compound NameStructure FeaturesBiological Activity
4-Ethylthio-1H-pyrazolePyrazole ring instead of imidazoleAntifungal
5-(Phenoxymethyl)-1H-tetrazoleTetrazole ringAntiviral
1-(2-Chlorophenyl)-2-(trifluoromethyl)-1H-imidazoleImidazole ringAntibacterial

The unique combination of the thiol group with a triazole core and chlorinated phenoxy substituent in related compounds suggests enhanced biological activity compared to simpler structures.

Antimicrobial Activity

A study conducted by Jain et al. evaluated various imidazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed significant antimicrobial potential, highlighting the importance of structural modifications in enhancing activity .

Table 1: Antimicrobial Activity Results

CompoundZone of Inhibition (mm)
5a15
5b11
Streptomycin (Control)28

Toxicological Considerations

Handling precautions are advised due to potential toxicity similar to other triazole derivatives. Reports indicate possible skin and eye irritation and respiratory issues upon inhalation . Further toxicological studies are essential to establish safe handling practices.

Future Directions in Research

Despite the promising data regarding the biological activities of imidazole derivatives, further research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Key areas for future investigation include:

  • Detailed mechanism studies focusing on enzyme inhibition pathways.
  • In vivo efficacy studies against various pathogens.
  • Comprehensive toxicity assessments to determine safe dosage ranges.

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